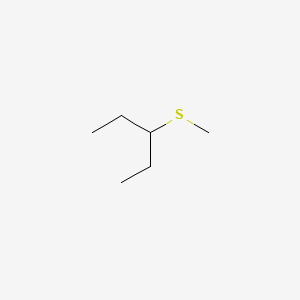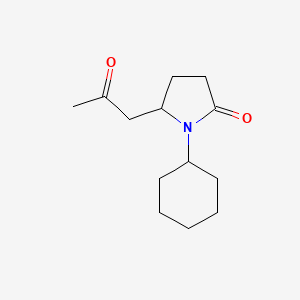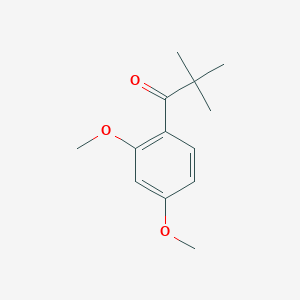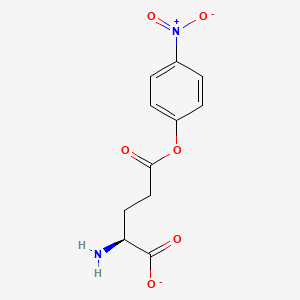
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate is an organic compound that belongs to the class of nitrophenyl ethers These compounds are characterized by the presence of a nitrobenzene moiety that carries an ether group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate typically involves the reaction of 4-nitrophenol with a suitable amino acid derivative under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like iron powder or ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ether group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of (2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, such as modulation of signal transduction pathways and alteration of cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[(4-nitrophenoxy)methyl]oxirane: Another nitrophenyl ether with similar structural features.
4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile: A compound with a similar nitrophenyl ether moiety.
Uniqueness
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate is unique due to its specific amino acid derivative structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
58238-68-9 |
|---|---|
Molekularformel |
C11H11N2O6- |
Molekulargewicht |
267.21 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate |
InChI |
InChI=1S/C11H12N2O6/c12-9(11(15)16)5-6-10(14)19-8-3-1-7(2-4-8)13(17)18/h1-4,9H,5-6,12H2,(H,15,16)/p-1/t9-/m0/s1 |
InChI-Schlüssel |
GZNVSDIMDNPHID-VIFPVBQESA-M |
Isomerische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC[C@@H](C(=O)[O-])N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCC(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
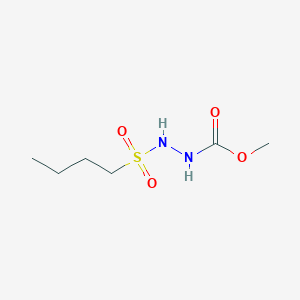
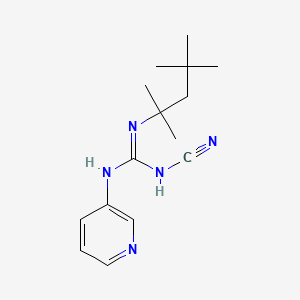
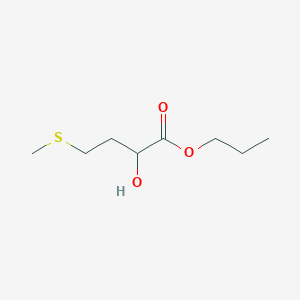
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

